molecular formula C25H24N6O3S B11036934 N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylacetamide

N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B11036934
M. Wt: 488.6 g/mol
InChI Key: RCQKFQCGYKFPPF-UHFFFAOYSA-N
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Description

N~1~-[1-(2-FURYLCARBONYL)-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-PHENYLACETAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2-FURYLCARBONYL)-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Furylcarbonyl Group: This step may involve acylation reactions using furylcarbonyl chloride and a suitable base.

    Attachment of the Tetrazole Group: This can be done through a cyclization reaction involving hydrazine derivatives and nitriles.

    Final Coupling: The final step involves coupling the intermediate with phenylacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice.

    Use of Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2-FURYLCARBONYL)-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Potential use as a drug candidate due to its complex structure and functional groups.

    Biochemical Studies: Used in studies to understand its interaction with biological molecules.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Materials Science: Potential use in the development of new materials with unique properties.

    Chemical Manufacturing: Used as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-[1-(2-FURYLCARBONYL)-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-PHENYLACETAMIDE depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-[1-(2-FURYLCARBONYL)-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-PHENYLACETAMIDE
  • **N~1~-[1-(2-FURYLCARBONYL)-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-PHENYLACETAMIDE

Uniqueness

The uniqueness of N1-[1-(2-FURYLCARBONYL)-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-PHENYLACETAMIDE lies in its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its multiple functional groups provide opportunities for targeted modifications and optimization for specific uses.

Properties

Molecular Formula

C25H24N6O3S

Molecular Weight

488.6 g/mol

IUPAC Name

N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-2-(1-methyltetrazol-5-yl)sulfanyl-N-phenylacetamide

InChI

InChI=1S/C25H24N6O3S/c1-17-15-21(19-11-6-7-12-20(19)30(17)24(33)22-13-8-14-34-22)31(18-9-4-3-5-10-18)23(32)16-35-25-26-27-28-29(25)2/h3-14,17,21H,15-16H2,1-2H3

InChI Key

RCQKFQCGYKFPPF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CO3)N(C4=CC=CC=C4)C(=O)CSC5=NN=NN5C

Origin of Product

United States

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